

2-Chloro-N-methyl-N-phenylacetamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

Cat. No.: B1329478

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-N-methyl-N-phenylacetamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of **2-Chloro-N-methyl-N-phenylacetamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

2-Chloro-N-methyl-N-phenylacetamide is a chemical compound with the molecular formula C₉H₁₀CINO.[1] It belongs to the class of acetamide derivatives, characterized by a chloroacetyl group attached to a methylated aniline moiety.

Chemical Structure:

Caption: 2D Chemical Structure of **2-Chloro-N-methyl-N-phenylacetamide**.

Identifiers:

- IUPAC Name: **2-chloro-N-methyl-N-phenylacetamide**[1]
- CAS Number: 2620-05-5[1]

- Molecular Formula: C₉H₁₀ClNO[1]
- SMILES: CN(C(=O)CCl)c1ccccc1[1]
- InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-N-methyl-N-phenylacetamide** is presented in the table below.

Property	Value	Reference
Molecular Weight	183.63 g/mol	[1]
Appearance	Crystalline solid	[2]
Melting Point	74-77 °C	
Boiling Point	263.3 ± 23.0 °C at 760 mmHg	
Density	1.2 ± 0.1 g/cm ³	
Flash Point	113.1 ± 22.6 °C	

Experimental Protocols

Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

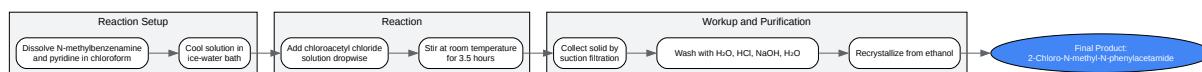
A detailed experimental protocol for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide** is described below, based on established literature procedures.[3]

Materials:

- N-methylbenzenamine (N-methylaniline)
- Chloroacetyl chloride
- Pyridine
- Chloroform

- 0.5 M HCl
- 0.5 M NaOH
- Distilled water
- Ethanol

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Büchner funnel and flask
- Filtration apparatus
- Beakers
- Graduated cylinders

Procedure:

- In a round-bottom flask, dissolve N-methylbenzylamine (0.02 mol, 2.14 g) and pyridine (0.03 mol, 2.60 g) in chloroform (20 ml).
- Cool the solution in an ice-water bath while stirring.
- Slowly add a solution of chloroacetyl chloride (0.02 mol, 2.26 g) in chloroform dropwise to the cooled reaction mixture.
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3.5 hours.

- A solid product will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.
- Purify the crude product by washing it successively with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water.
- Recrystallize the purified solid from ethanol to obtain colorless block crystals of **2-Chloro-N-methyl-N-phenylacetamide**.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

Spectral Data and Analysis

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-N-methyl-N-phenylacetamide** exhibits characteristic absorption bands corresponding to its functional groups.[2]

- C=O stretch (amide): A strong absorption band is observed around 1670 cm^{-1} .[2]
- C-N stretch (amide): A band corresponding to the C-N stretching vibration appears around 3050 cm^{-1} .[2]
- C-Cl stretch: The presence of the chlorine atom is indicated by a stretching vibration in the range of $785\text{-}540\text{ cm}^{-1}$.[2]
- Aromatic C-H stretch: Bands for the aromatic C-H stretching are typically observed above 3000 cm^{-1} .

- Aromatic C=C stretch: Benzene ring skeletal vibrations are seen in the 1600-1450 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

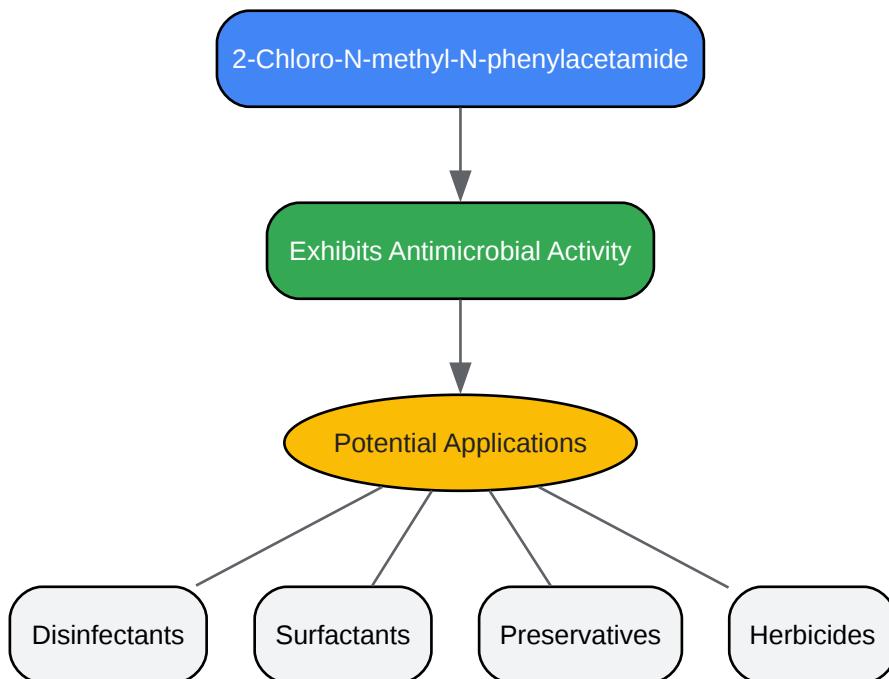
- Aromatic protons (C_6H_5): A multiplet in the range of δ 7.2-7.5 ppm.
- Methyl protons (- CH_3): A singlet around δ 3.3 ppm.
- Methylene protons (- CH_2Cl): A singlet around δ 4.1 ppm.

^{13}C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom.

- Aromatic carbons (C_6H_5): Multiple signals between δ 125-145 ppm.
- Amide carbonyl carbon (C=O): A signal around δ 167 ppm.
- Methyl carbon (- CH_3): A signal around δ 38 ppm.
- Methylene carbon (- CH_2Cl): A signal around δ 43 ppm.

Mass Spectrometry (MS)

The mass spectrum of **2-Chloro-N-methyl-N-phenylacetamide** shows a molecular ion peak $[\text{M}]^+$ at m/z 183, corresponding to the molecular weight of the compound.^[2] The isotopic pattern of the molecular ion peak, with a significant $[\text{M}+2]^+$ peak at approximately one-third the intensity of the $[\text{M}]^+$ peak, is characteristic of a monochlorinated compound.


Biological Activity

2-Chloro-N-methyl-N-phenylacetamide has been investigated for its potential biological activities. Studies have shown that this compound and its derivatives possess antimicrobial properties.

Antimicrobial Activity

Research has indicated that **2-Chloro-N-methyl-N-phenylacetamide** exhibits activity against various microorganisms.^[2] This has led to the suggestion that chloroacetamide derivatives could be developed as disinfectants, surfactants, preservatives, and herbicides.^[2]

Logical Relationship of Antimicrobial Application:

[Click to download full resolution via product page](#)

Caption: Potential applications derived from the antimicrobial activity.

Safety and Handling

2-Chloro-N-methyl-N-phenylacetamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-Chloro-N-methyl-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-N-methyl-N-phenylacetamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329478#2-chloro-n-methyl-n-phenylacetamide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com